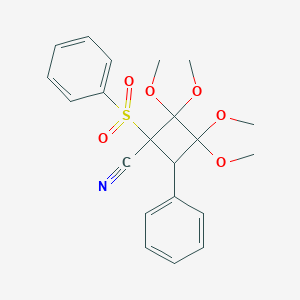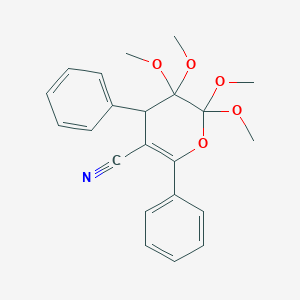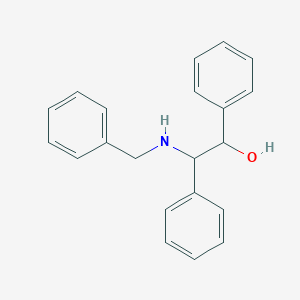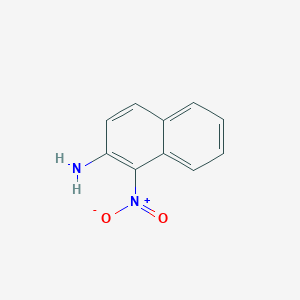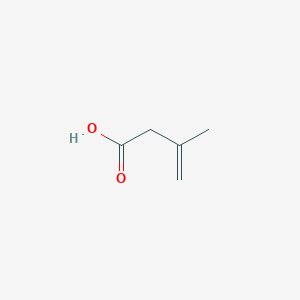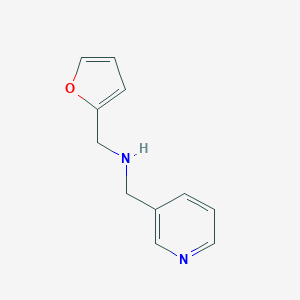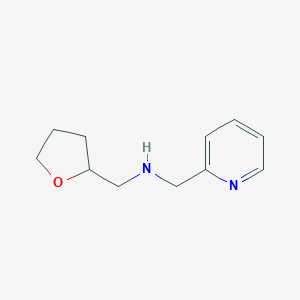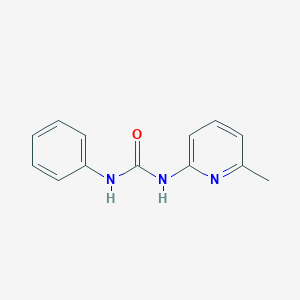![molecular formula C21H21ClN2O4 B187882 N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 5767-85-1](/img/structure/B187882.png)
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide, commonly known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
The exact mechanism of action of CEP-1347 is not fully understood. However, it has been proposed that CEP-1347 may exert its neuroprotective effects by inhibiting the activity of c-Jun N-terminal kinase (JNK), a protein kinase that plays a key role in neuronal apoptosis and inflammation. By inhibiting JNK activity, CEP-1347 may prevent the death of neurons and reduce inflammation and oxidative stress in the brain.
Biochemische Und Physiologische Effekte
CEP-1347 has been shown to have various biochemical and physiological effects in preclinical studies. These effects include reducing oxidative stress, inflammation, and beta-amyloid accumulation in Alzheimer's disease models, improving motor function and reducing neuronal damage in Huntington's disease models, and protecting neurons from degeneration and preventing the death of dopaminergic neurons in Parkinson's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CEP-1347 is its potential neuroprotective effects in various neurological disorders. CEP-1347 has been extensively studied in preclinical models and has shown promising results. However, there are also some limitations to using CEP-1347 in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for CEP-1347.
Zukünftige Richtungen
There are several future directions for research on CEP-1347. One direction is to further investigate the mechanism of action of CEP-1347 and its potential targets in the brain. Another direction is to optimize the dosage and administration route of CEP-1347 for maximum efficacy in various neurological disorders. In addition, clinical trials are needed to determine the safety and efficacy of CEP-1347 in humans. Finally, further studies are needed to explore the potential therapeutic applications of CEP-1347 in other neurological disorders beyond Parkinson's, Alzheimer's, and Huntington's disease.
Conclusion:
In conclusion, CEP-1347 is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. CEP-1347 exerts its neuroprotective effects by inhibiting the activity of JNK, a protein kinase that plays a key role in neuronal apoptosis and inflammation. CEP-1347 has various biochemical and physiological effects in preclinical studies, including reducing oxidative stress, inflammation, and beta-amyloid accumulation in Alzheimer's disease models, improving motor function and reducing neuronal damage in Huntington's disease models, and protecting neurons from degeneration and preventing the death of dopaminergic neurons in Parkinson's disease models. However, further studies are needed to optimize the dosage and administration route of CEP-1347 and to determine its safety and efficacy in humans.
Synthesemethoden
CEP-1347 is a synthetic compound that can be prepared by a multistep synthesis process. The first step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 1-(4-chlorophenyl)-2,5-dioxopyrrolidine. The second step involves the reaction of this intermediate with 4-methoxyphenylacetic acid and acetic anhydride in the presence of pyridine to form the final product, CEP-1347.
Wissenschaftliche Forschungsanwendungen
CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, CEP-1347 has been shown to protect neurons from degeneration and prevent the death of dopaminergic neurons in Parkinson's disease models. CEP-1347 has also been shown to reduce inflammation, oxidative stress, and beta-amyloid accumulation in Alzheimer's disease models. In addition, CEP-1347 has been shown to improve motor function and reduce neuronal damage in Huntington's disease models.
Eigenschaften
CAS-Nummer |
5767-85-1 |
|---|---|
Produktname |
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Molekularformel |
C21H21ClN2O4 |
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H21ClN2O4/c1-14(25)23(12-11-15-3-9-18(28-2)10-4-15)19-13-20(26)24(21(19)27)17-7-5-16(22)6-8-17/h3-10,19H,11-13H2,1-2H3 |
InChI-Schlüssel |
PUAXPCTYTQODSN-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCC1=CC=C(C=C1)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC(=O)N(CCC1=CC=C(C=C1)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





